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Compound of Interest

Compound Name: YM-750

Cat. No.: B180648

An In-depth Review of the Potent ACAT Inhibitor for Drug Development Professionals

Core Compound: YM-750 CAS Number: 138046-43-2 Molecular Formula: C31H3sN20
Mechanism of Action: Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitor

This technical guide provides a comprehensive overview of YM-750, a potent inhibitor of Acyl-
CoA: Cholesterol Acyltransferase (ACAT). The information is tailored for researchers,
scientists, and professionals in the field of drug development, with a focus on its mechanism of
action, experimental applications, and quantitative data.

Introduction

YM-750 is a small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an
intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] By catalyzing the
formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial
role in cellular cholesterol homeostasis and is implicated in the pathogenesis of
atherosclerosis.[1][2][3] YM-750 has demonstrated significant hypocholesterolemic and anti-
atherosclerotic properties in preclinical studies, making it a compound of interest for the
development of novel therapies for cardiovascular diseases.

Quantitative Data

The following table summarizes the key quantitative data for YM-750 based on available
research.
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Parameter Value Species/System Reference

ICso0 (ACAT inhibition) 0.18 uM Not specified [11[3]

In Vivo Efficacy

Plasma Cholesterol )
. Dose-dependent Animal models [1]
Reduction

Atherosclerotic Lesion o )
] Significant Animal models [1]
Reduction

Signaling Pathway of ACAT Inhibition in
Macrophages

The primary mechanism by which YM-750 is thought to exert its anti-atherosclerotic effects is
through the inhibition of ACAT1 in macrophages. In the arterial intima, macrophages take up
modified low-density lipoprotein (LDL), leading to an accumulation of intracellular free
cholesterol. ACAT1 esterifies this excess cholesterol into cholesteryl esters, which are then
stored in lipid droplets, leading to the formation of "foam cells,"” a hallmark of atherosclerotic
plagues. By inhibiting ACAT1, YM-750 prevents the formation of these cholesteryl esters,
thereby reducing foam cell formation and the progression of atherosclerosis.

Below is a diagram illustrating the signaling pathway of macrophage foam cell formation and
the point of intervention for YM-750.
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Caption: YM-750 inhibits ACAT1 in macrophages, blocking cholesterol esterification.

Experimental Protocols

This section details the methodologies for key experiments involving YM-750, based on

published literature.

In Vitro ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of YM-750 against
ACAT activity.

Methodology:

Enzyme Source: Microsomes are prepared from a suitable source, such as rat liver or
cultured cells (e.g., THP-1 macrophages).

Substrate: [1*C]-oleoyl-CoA is used as the radiolabeled substrate.

Assay Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing bovine serum
albumin (BSA) is used.

Procedure: a. Microsomal protein is pre-incubated with varying concentrations of YM-750 (or
vehicle control) for a specified time at 37°C. b. The reaction is initiated by the addition of
[**C]-oleoyl-CoA. c. The reaction is allowed to proceed for a defined period and then stopped
by the addition of a quenching solution (e.g., isopropanol/heptane). d. The formed [*4C]-
cholesteryl oleate is extracted and separated from the unreacted substrate using thin-layer
chromatography (TLC). e. The radioactivity of the cholesteryl ester spot is quantified using a
scintillation counter.

Data Analysis: The percentage of inhibition at each concentration of YM-750 is calculated
relative to the vehicle control. The ICso value is determined by non-linear regression analysis
of the concentration-response curve.

In Vivo Anti-Atherosclerotic Efficacy in Animal Models
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Objective: To evaluate the effect of YM-750 on the development of atherosclerotic lesions in a
relevant animal model.

Methodology:

» Animal Model: Apolipoprotein E-deficient (ApoE~/~) mice or LDL receptor-deficient (LDLR~/
~) mice are commonly used models of atherosclerosis.

» Diet: Animals are fed a high-fat, high-cholesterol "Western-type" diet to induce
hypercholesterolemia and accelerate atherosclerosis.

e Drug Administration: YM-750 is administered orally (e.g., by gavage or mixed in the diet) at
various doses for a specified duration (e.g., 8-12 weeks). A control group receives the
vehicle.

o Outcome Measures: a. Plasma Lipid Profile: Blood samples are collected at baseline and at
the end of the study to measure total cholesterol, LDL cholesterol, HDL cholesterol, and
triglycerides. b. Atherosclerotic Lesion Analysis: i. At the end of the treatment period, animals
are euthanized, and the aorta is dissected. ii. The extent of atherosclerotic lesions in the
aortic root is quantified by staining with Oil Red O and morphometric analysis. iii. The total
lesion area in the entire aorta can be assessed by en face analysis after staining with Sudan
V.

 Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or
ANOVA) to compare the treatment groups with the control group.

Macrophage Foam Cell Formation Assay

Objective: To assess the ability of YM-750 to inhibit the formation of foam cells from

macrophages in vitro.
Methodology:
e Cell Line: The human monocytic cell line THP-1 is a commonly used model.[4][5][6]

 Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with
phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
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o Foam Cell Induction: Differentiated macrophages are incubated with oxidized low-density
lipoprotein (ox-LDL) or acetylated LDL (ac-LDL) to induce lipid accumulation and foam cell
formation.

o Treatment: Cells are co-incubated with the lipid source and varying concentrations of YM-
750 or vehicle control.

o Assessment of Lipid Accumulation: a. Oil Red O Staining: Cells are fixed and stained with Oil
Red O, which specifically stains neutral lipids (cholesteryl esters and triglycerides). The
extent of staining is visualized by microscopy and can be quantified by extracting the dye
and measuring its absorbance. b. Cholesterol Measurement: Cellular cholesterol content
(free and esterified) can be quantified using enzymatic assays or high-performance liquid
chromatography (HPLC).

o Data Analysis: The effect of YM-750 on lipid accumulation is expressed as a percentage of
the control (vehicle-treated) cells.

Conclusion

YM-750 is a potent ACAT inhibitor with demonstrated anti-atherosclerotic and
hypocholesterolemic effects in preclinical models. Its mechanism of action, centered on the
inhibition of cholesteryl ester formation in macrophages, makes it a compelling candidate for
further investigation in the context of cardiovascular disease. The experimental protocols
outlined in this guide provide a framework for researchers to further explore the therapeutic
potential of YM-750 and similar compounds. Further studies are warranted to fully elucidate its
pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in
clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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